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Compound of Interest

Compound Name: 2-Bromo-4-chloro-6-fluorophenol

Cat. No.: B1274304 Get Quote

A guide for researchers, scientists, and drug development professionals on the NMR

spectroscopic characteristics of 2-Bromo-4-chloro-6-fluorophenol and its structural analogs.

While experimental NMR spectroscopic data for 2-Bromo-4-chloro-6-fluorophenol is not

readily available in public databases, a comparative analysis with structurally similar

compounds can provide valuable insights into its expected spectral characteristics. This guide

presents available ¹H and ¹³C NMR data for three closely related halogenated phenols: 2-

Bromo-4-chlorophenol, 2-Bromo-4-fluorophenol, and 2-Chloro-4-fluorophenol. Understanding

the spectral properties of these analogs allows for the prediction of chemical shifts and

coupling patterns for 2-Bromo-4-chloro-6-fluorophenol.

The following sections detail the available NMR data for these compounds, a typical

experimental protocol for data acquisition, and structural diagrams to aid in the interpretation of

the spectroscopic information.

Chemical Structures
The chemical structures of 2-Bromo-4-chloro-6-fluorophenol and its selected analogs are

depicted below. The systematic substitution of halogen atoms at positions 2, 4, and 6 on the

phenol ring directly influences the electronic environment of the aromatic protons and carbons,

leading to distinct differences in their NMR spectra.
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Figure 1. Chemical structures of the target compound and its analogs.

Comparative ¹H NMR Data
The ¹H NMR spectra of substituted phenols provide information on the chemical environment of

the aromatic protons. The electronegativity and position of the halogen substituents

significantly affect the chemical shifts. The table below summarizes the available ¹H NMR data

for the selected analogs.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1274304?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1274304?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Solvent

Chemical Shifts
(ppm) and
Coupling
Constants (Hz)

Reference

2-Bromo-4-

chlorophenol
CDCl₃

7.42 (d, J=2.4 Hz,

1H), 7.12 (dd, J=8.8,

2.4 Hz, 1H), 6.89 (d,

J=8.8 Hz, 1H), 5.66

(s, 1H, OH)

[1][2]

2-Bromo-4-

fluorophenol
DMSO-d₆

7.35 (dd, J=8.0, 3.2

Hz, 1H), 7.15 (ddd,

J=8.8, 8.0, 3.2 Hz,

1H), 6.98 (dd, J=8.8,

4.8 Hz, 1H), 5.80 (br

s, 1H, OH)

[3][4]

2-Chloro-4-

fluorophenol
CDCl₃

7.18 (dd, J=7.8, 3.2

Hz, 1H), 6.98 (ddd,

J=8.8, 7.8, 3.2 Hz,

1H), 6.89 (dd, J=8.8,

4.8 Hz, 1H), 5.50 (s,

1H, OH)

[5]

Table 1. ¹H NMR Spectroscopic Data for Halogenated Phenol Analogs.

Comparative ¹³C NMR Data
The ¹³C NMR data reveals the chemical environment of the carbon atoms in the benzene ring.

The chemical shifts are influenced by the inductive and resonance effects of the hydroxyl group

and the halogen substituents.
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Compound Solvent
Chemical Shifts
(ppm)

Reference

2-Bromo-4-

chlorophenol
CDCl₃

150.7, 132.8, 129.5,

127.3, 116.9, 110.8
[6][7]

2-Bromo-4-

fluorophenol
CDCl₃

157.0 (d, J=238.5 Hz),

150.9, 120.2 (d,

J=24.5 Hz), 117.6 (d,

J=8.5 Hz), 115.8 (d,

J=23.5 Hz), 111.4

[8][9]

4-Bromo-2-

chlorophenol
CDCl₃

151.7, 134.1, 131.0,

121.8, 117.3, 116.2
[10]

Table 2. ¹³C NMR Spectroscopic Data for Halogenated Phenol Analogs.

Experimental Protocol for NMR Spectroscopy
The following is a general protocol for the acquisition of NMR spectra for small organic

molecules, such as halogenated phenols.[11]

1. Sample Preparation:

Weigh 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR and place it in a clean,

dry vial.[12]

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆, Acetone-d₆).[12]

Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.[12]

Filter the solution if any particulate matter is present.

Transfer the solution into a clean NMR tube.

If required for chemical shift referencing, a small amount of an internal standard like

tetramethylsilane (TMS) can be added.[12]
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2. NMR Data Acquisition:

The NMR data is acquired on a spectrometer, typically operating at a frequency of 300-600

MHz for ¹H NMR.

The instrument is locked onto the deuterium signal of the solvent.

Shimming is performed to optimize the homogeneity of the magnetic field.

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum

and enhance the signal-to-noise ratio.

The number of scans is adjusted to achieve an adequate signal-to-noise ratio. This can

range from a few scans for ¹H NMR to several hundred or thousand for ¹³C NMR, depending

on the sample concentration.

3. Data Processing:

The acquired FID is Fourier transformed to obtain the NMR spectrum.

The spectrum is phased and the baseline is corrected.

The chemical shifts are referenced to the internal standard (TMS at 0 ppm) or the residual

solvent signal.

Integration of the signals in the ¹H NMR spectrum is performed to determine the relative

number of protons.

The following diagram illustrates the general workflow for NMR-based structure elucidation.
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Figure 2. General workflow for NMR-based structure elucidation.

Predicted NMR Data for 2-Bromo-4-chloro-6-
fluorophenol
Based on the data from the analogs, the following characteristics can be predicted for the NMR

spectra of 2-Bromo-4-chloro-6-fluorophenol:

¹H NMR: The spectrum would likely show two aromatic proton signals, each exhibiting

coupling to the fluorine atom and to each other. The chemical shifts would be influenced by

the presence of all three halogen substituents.

¹³C NMR: The spectrum would display six signals for the aromatic carbons. The carbon

attached to the fluorine atom would appear as a doublet with a large C-F coupling constant.
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The chemical shifts of the other carbons would be shifted according to the additive effects of

the bromo, chloro, and fluoro substituents.

¹⁹F NMR: A ¹⁹F NMR spectrum would show a single signal for the fluorine atom, likely split by

the neighboring protons.[13] This technique is particularly useful for studying fluorinated

organic molecules.[13][14]

This comparative guide provides a framework for interpreting the NMR spectroscopic data of 2-
Bromo-4-chloro-6-fluorophenol by leveraging the available data of its structural analogs. For

definitive structural confirmation, experimental acquisition of the NMR spectra of the target

compound is essential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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